molecular formula C16H13N3O B11965896 Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- CAS No. 106324-36-1

Hydrazinecarboxamide, 2-(9-anthracenylmethylene)-

Cat. No.: B11965896
CAS No.: 106324-36-1
M. Wt: 263.29 g/mol
InChI Key: UDRHLNLVJZOJSF-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- is a chemical compound with the molecular formula C_16H_13N_3O It is known for its unique structure, which includes an anthracene moiety linked to a hydrazinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- typically involves the reaction of anthracene-9-carbaldehyde with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the hydrazinecarboxamide group can form covalent bonds with biological molecules, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- is unique due to its combination of the anthracene moiety and the hydrazinecarboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

106324-36-1

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

(anthracen-9-ylmethylideneamino)urea

InChI

InChI=1S/C16H13N3O/c17-16(20)19-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,(H3,17,19,20)

InChI Key

UDRHLNLVJZOJSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)N

Origin of Product

United States

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